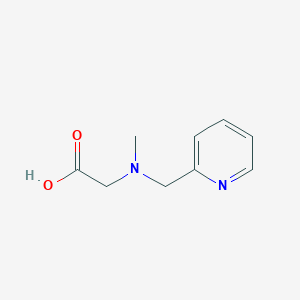

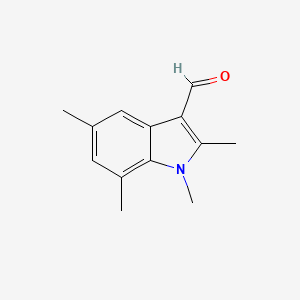

1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde (TMICA) is a natural product found in plants, fungi, bacteria and animals. It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, fragrances and food additives. TMICA has been the subject of numerous scientific studies, as it has been found to have a wide range of biological activities.

Scientific Research Applications

Application in Plant Physiology

Scientific Field

Summary of the Application

Indole-3-carbaldehyde and its derivatives play an important role in pathogen defense in cruciferous plants like Arabidopsis . They are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .

Methods of Application

The biosynthesis of these compounds involves several steps, including the conversion of indole-3-acetonitrile into indole-3-carbaldehyde and indole-3-carboxylic acid by the enzyme CYP71B6 .

Results or Outcomes

The total accumulation level of these compounds was found to be similar to that of camalexin, another phytoalexin, in response to silver nitrate treatment .

Application in Drug Synthesis

Scientific Field

Summary of the Application

Indole derivatives, including indole-3-carbaldehyde, are important types of molecules in natural products and drugs . They play a main role in cell biology and have been used for the treatment of various disorders in the human body .

Methods of Application

The synthesis of indole derivatives involves various chemical reactions, including multicomponent reactions .

Results or Outcomes

Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Role in Multicomponent Reactions

Scientific Field

Summary of the Application

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Methods of Application

The use of 1H-indole-3-carbaldehyde in MCRs involves combining it with other starting materials in a single reaction vessel . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Results or Outcomes

MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They comply with the green chemistry criteria and are significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

Role in Immune Response

Scientific Field

Summary of the Application

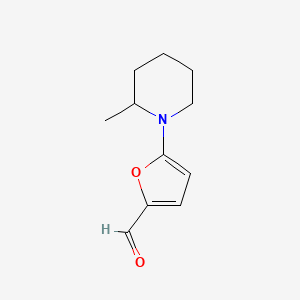

Indole-3-carbaldehyde acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .

Methods of Application

This compound stimulates the production of interleukin-22, which facilitates mucosal reactivity .

Results or Outcomes

This mechanism plays a crucial role in the immune response of the intestinal cells .

Role in Antiviral Activity

Scientific Field

Summary of the Application

Ethyl 1H-indole-3-carboxylates, which can be derived from indole-3-carbaldehyde, have shown antiviral activity in Huh-7.5 cells .

Methods of Application

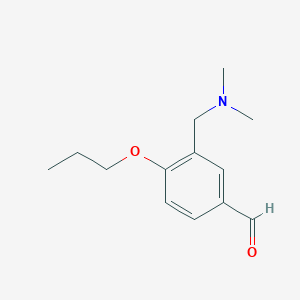

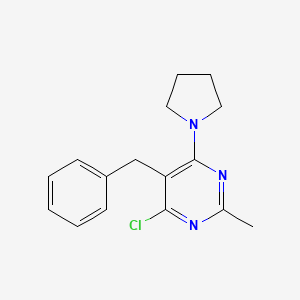

The compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate was found to be the most active compound at low concentration against hepatitis C virus (HCV) .

Results or Outcomes

This research highlights the potential of indole derivatives in the treatment of viral infections .

properties

IUPAC Name |

1,2,5,7-tetramethylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-8-5-9(2)13-11(6-8)12(7-15)10(3)14(13)4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIBTXYJSUNNKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2C)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)